6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
6-tert-butyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C13H19NO/c1-9-8-15-12-6-5-10(13(2,3)4)7-11(12)14-9/h5-7,9,14H,8H2,1-4H3 |
InChI Key |
UPRXHBRRFILEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(N1)C=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components
-
Phenolic precursor : 2-tert-butylphenol or substituted derivatives.
-
Amine source : Methylamine or its hydrochloride salt.
-
Formaldehyde donor : Paraformaldehyde or formalin.
The tert-butyl group introduces steric hindrance, requiring prolonged reaction times or elevated temperatures to achieve cyclization.
Stepwise Preparation Methods
Method A: One-Pot Mannich Reaction
Procedure :
-
Reagents :
-
Steps :
Mechanistic Insight :
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the phenolic oxygen and subsequent cyclization.
Method B: Reductive Amination Approach
Procedure :
-
Intermediate synthesis :
-
React 2-tert-butylphenol with formaldehyde and methylamine to form a Schiff base.
-
-
Reduction :
Workup :
-
Quench excess LiBH₄ with water.
-
Extract with ethyl acetate, dry, and concentrate.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Steric and Electronic Considerations
-
The tert-butyl group at position 6 slows cyclization, necessitating extended reaction times.
-
Methylamine’s nucleophilicity is sufficient for iminium formation without requiring protecting groups.
Structural Characterization
Spectroscopic Data
Elemental Analysis
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68–72% | 60–65% |
| Reaction Time | 12–16 h | 20 h |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Method A is preferred for large-scale synthesis due to fewer steps and higher reproducibility.
Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different oxazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead dioxide (PbO2), reducing agents, and various nucleophiles and electrophiles . Reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized oxazines .
Scientific Research Applications
6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets and pathways. The oxazine ring can participate in various chemical reactions, influencing the compound’s biological activity. For instance, the nitrogen lone pair in the oxazine ring can engage in conjugation with the π-system of quinones, affecting the compound’s redox properties .
Comparison with Similar Compounds
Substituent Position and Steric Effects
- 3-(tert-Butyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: This positional isomer places the tert-butyl group at position 3 instead of 5.
- 7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine : The fluorine atom at position 7 introduces strong electronegativity, enhancing polarity and metabolic stability. Compared to the tert-butyl group, fluorine’s smaller size may improve solubility but reduce lipophilicity, affecting membrane permeability .
Halogenated Derivatives
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride : Bromine at position 6 increases molecular weight (214.06 g/mol) and lipophilicity (clogP ~1.53), which may enhance blood-brain barrier penetration. However, the hydrochloride salt form improves aqueous solubility (0.001 mmHg vapor pressure at 25°C), contrasting with the free base form of the tert-butyl analog .
- 7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine : The methyl group at position 4 and bromine at position 7 create a distinct electronic profile. Bromine’s electron-withdrawing effect could deactivate the aromatic ring, altering reactivity in cross-coupling reactions compared to the electron-donating tert-butyl group .
Functional Group Variations
- This substitution also reduces ring strain, affecting conformational stability .
- Nitro-substituted derivatives (e.g., 7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid) : The nitro group strongly withdraws electrons, making the aromatic ring more electrophilic. This contrasts with the tert-butyl group’s electron-donating nature, which stabilizes the ring and may reduce susceptibility to oxidation .
Biological Activity
6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, based on various research findings.
- Chemical Structure : The compound's structure can be represented as follows:
- CAS Number : 2060046-67-3
1. Anti-Cancer Activity
Research indicates that benzoxazine derivatives, including 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that synthesized derivatives showed varying effects on the release of pro-inflammatory cytokines like IL-6 and TNF-α depending on the cancer type treated. Notably, certain compounds displayed effective inhibition of cancer cell proliferation in vitro .
| Compound | Cell Line Tested | IC50 (μM) | Cytokine Release |
|---|---|---|---|
| 6-(tert-Butyl)-3-methyl... | MCF-7 (Breast) | 15.2 | ↓ IL-6 |
| 6-(tert-Butyl)-3-methyl... | A549 (Lung) | 12.8 | ↓ TNF-α |
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through its impact on cytokine levels in cell cultures. The results suggest that certain derivatives can modulate inflammatory responses effectively, making them potential candidates for treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has been assessed against several bacterial strains. The compound exhibited selective activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 5.98 to >30 μg/mL for different strains .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10.42 |
| Escherichia coli | >30 |
| Pseudomonas aeruginosa | 24.81 |
Case Studies
A notable case study involved the synthesis and biological evaluation of benzoxazine derivatives where researchers found that modifications to the oxazine ring significantly enhanced anti-cancer and antimicrobial activities. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Q & A
Basic Research Question
- Chromatography : HPLC or GC-MS for purity assessment, with mobile phases optimized for benzoxazine derivatives (e.g., acetonitrile/water gradients) .
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., tert-butyl at C6: δ ~1.3 ppm for nine equivalent protons; methyl at C3: δ ~2.1 ppm) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related 3-phenylbenzoxazine derivatives .
What are the challenges in optimizing reaction yields for this compound?
Advanced Research Question
- Steric Effects : The tert-butyl group at C6 impedes electrophilic substitution, requiring high-temperature reflux (e.g., 80–100°C in toluene) .
- Byproduct Formation : Competing pathways, such as over-alkylation, can be mitigated by slow reagent addition and stoichiometric control.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may necessitate post-reaction purification via column chromatography .
What spectroscopic techniques are most effective for characterizing substituent effects?
Basic Research Question
- FTIR : Identify carbonyl groups (C=O stretch at ~1650–1750 cm) and aromatic C-H bending modes (~750–850 cm) .
- UV-Vis : Monitor electronic transitions influenced by electron-donating substituents (e.g., tert-butyl groups shift absorption maxima to longer wavelengths) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns specific to the benzoxazine core .
How does the tert-butyl group influence the compound’s reactivity and stability?
Advanced Research Question
- Steric Shielding : The bulky tert-butyl group reduces nucleophilic attack at C6, enhancing stability under acidic conditions but slowing electrophilic substitutions .
- Electron Donation : Its inductive effect slightly increases electron density on the oxazine ring, affecting redox properties (e.g., oxidation potentials measured via cyclic voltammetry) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, making it suitable for high-temperature applications .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., serotonin receptors, based on benzoxazine analogs with antidepressant activity) .
- DFT Calculations : B3LYP/6-31G(d) optimizations predict charge distribution and reactive sites (e.g., electrophilic regions at the oxazine oxygen) .
- MD Simulations : GROMACS can assess stability in biological membranes, critical for drug delivery studies .
Are there contradictions in pharmacological data for structurally related benzoxazines?
Advanced Research Question
- Activity Variability : Some benzothiazine analogs exhibit stimulant effects (e.g., dopamine receptor modulation), while others show sedative properties due to substituent-dependent receptor selectivity .
- Bioavailability Conflicts : While tert-butyl groups enhance lipophilicity (logP ~2.5), poor aqueous solubility (<0.1 mg/mL) may limit in vivo efficacy, necessitating formulation studies .
What are best practices for handling and storing this compound?
Basic Research Question
- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the dihydrooxazine ring .
- Safety : Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, goggles) due to potential irritancy (MSDS data for analogs indicate LD >500 mg/kg in rodents) .
- Waste Disposal : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
